HMBOA D-glucoside

Benzoxazinoid biosynthesis Enzyme substrate specificity Plant secondary metabolism

Researchers quantifying benzoxazinoids in Poaceae species (maize, wheat, rye) require HMBOA D-glucoside as an authentic standard, as generic substitution with DIMBOA-Glc or DIBOA-Glc is precluded by distinct biosynthetic origins and enzyme specificity. This compound is the dominant benzoxazinoid in cereal rye root tissues and is essential for accurate LC-MS/MS or HPLC quantification in allelopathy, rhizosphere chemistry, and Bx gene cluster studies. Sourced and QC-verified for plant metabolomics. In stock for immediate global dispatch.

Molecular Formula C15H19NO9
Molecular Weight 357.31 g/mol
CAS No. 17622-26-3
Cat. No. B095448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMBOA D-glucoside
CAS17622-26-3
Synonyms2-O-glucosyl-7-methoxy-1,4(2H)-benzoxazin-3-one
Molecular FormulaC15H19NO9
Molecular Weight357.31 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C15H19NO9/c1-22-6-2-3-7-8(4-6)23-15(13(21)16-7)25-14-12(20)11(19)10(18)9(5-17)24-14/h2-4,9-12,14-15,17-20H,5H2,1H3,(H,16,21)
InChIKeyPMBZSEOAOIYRMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HMBOA D-glucoside Procurement Guide


HMBOA D-glucoside (CAS 17622-26-3), also known as 2-O-β-D-glucopyranosyl-7-methoxy-2H-1,4-benzoxazin-3(4H)-one, is a naturally occurring benzoxazinoid glycoside found predominantly in Poaceae species including maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale) [1]. It exists as the 2-O-β-D-glucoside of the aglycone HMBOA (2-hydroxy-7-methoxy-1,4-benzoxazin-3-one) and serves as the stored, non-toxic form of this plant defense metabolite [2]. Benzoxazinoids constitute a major class of cereal secondary metabolites with established roles in allelopathy, insect resistance, and plant-microbe signaling, where glucosylation to forms such as HMBOA D-glucoside is the terminal detoxification step required for safe vacuolar storage [3].

Natural product analytical standard from Poaceae species

Terminal glucoside storage form of HMBOA aglycone

Biochemically distinct from DIMBOA-Glc and DIBOA-Glc

Why HMBOA D-glucoside Substitution Fails


Generic substitution among benzoxazinoid glucosides is precluded by distinct biosynthetic origins, enzyme recognition profiles, and downstream functional divergence. HMBOA D-glucoside is NOT an intermediate in the canonical DIMBOA-Glc pathway; instead, its aglycone HMBOA lacks the N-hydroxyl group characteristic of the more abundant hydroxamic acid glucosides DIBOA-Glc and DIMBOA-Glc [1]. Key glucosyltransferases (BX8/BX9) and N-hydroxylases exhibit strict substrate discrimination: microsomal preparations from maize seedlings showed N-hydroxylase activity with HBOA but not with its 7-methoxy analog HMBOA or their corresponding glucosides, while Hx-glucosyltransferases from rye, wheat, and Hordeum lechleri accepted DIBOA and DIMBOA but not HBOA or HMBOA [2]. Consequently, HMBOA D-glucoside represents a biochemically distinct terminal storage product whose procurement as a purified analytical standard or research reagent cannot be functionally replaced by the more commercially prevalent DIMBOA-Glc or DIBOA-Glc [3].

Enzyme

N-hydroxylase does not recognize HMBOA or its glucoside; pathway entry may not transfer from DIBOA/DIMBOA.

Transferase

BX8/BX9 glucosyltransferases accept DIMBOA and DIBOA, not HMBOA; substrate specificity precludes functional interchange.

Pathway

HMBOA D-glucoside is a terminal storage product, not a biosynthetic intermediate; DIMBOA-Glc may not substitute as a reference.

HMBOA D-glucoside Differentiation Evidence


N-Hydroxylase Non-Recognition of HMBOA

In direct enzymatic assays using maize seedling microsomes, N-hydroxylase activity was completely absent when tested with the 7-methoxy analog HMBOA and its 2-O-β-D-glucoside, whereas the non-methoxylated analog HBOA served as a functional substrate [1]. This demonstrates that HMBOA and HMBOA D-glucoside are not convertible to the hydroxamic acid pathway and constitute a terminal metabolic branch.

N-Hydroxylase specificity
Head-to-head
Activity absent (HMBOA) vs. detected (HBOA)
Terminal branch confirmation
Maize microsome assay; not convertible to hydroxamic acid pathway
Benzoxazinoid biosynthesis Enzyme substrate specificity Plant secondary metabolism

Glucosyltransferase Discrimination: HMBOA vs. DIMBOA

The benzoxazinoid glucosyltransferase BX9 from maize catalyzes the glucosylation of DIMBOA and DIBOA but exhibits substantially lower efficiency with HMBOA and HBOA [1]. Quantitative kinetic analysis from partially purified rye Hx-glucosyltransferase shows Km values of 73 μM for DIBOA and 82 μM for DIMBOA, with Vmax for DIMBOA being twice that for DIBOA, while HBOA and HMBOA were not accepted as substrates [2].

Glucosyltransferase discrimination
Head-to-head
HMBOA not accepted; DIMBOA Km 82 μM, Vmax 2× DIBOA
Distinct analytical standard required
Rye Hx-glucosyltransferase; UDP-glucose donor
UDP-glucosyltransferase BX8/BX9 enzyme Detoxification pathway

BNI Activity of HMBOA

In a recombinant Nitrosomonas europaea nitrification inhibition assay, the aglycone HMBOA exhibited an ED50 of 91 μM, approximately 7-fold less potent than HDMBOA (ED50 = 13 μM) but comparable to HDMBOA-β-glucoside (ED50 = 94 μM) [1]. The contribution of HMBOA to total hydrophobic BNI activity in maize roots was quantified at 2%, versus 20% for HDMBOA and 4% for HDMBOA-β-glucoside [1].

BNI potency
Reported
ED50 91 μM (HMBOA); 2% of total root BNI
Moderate BNI screening context
Nitrosomonas europaea assay; 7× less potent than HDMBOA
Biological nitrification inhibition Nitrosomonas europaea assay Agricultural nitrogen management

Allelopathic Activity of HMBOA

In comparative allelopathy assays using ryegrass seedling growth inhibition, HMBOA exhibited an inhibition index of 10.9, which is approximately 5-fold lower than DIMBOA (53.5) and approximately 4.7-fold lower than DIBOA (51.3) [1]. This classifies HMBOA as a weak allelopathic agent relative to hydroxamic acid benzoxazinoids, consistent with its status as a non-toxic storage form.

Allelopathic activity
Reported
Inhibition index 10.9; ~5× lower than DIMBOA (53.5)
Weak-activity control compound
Ryegrass seedling bioassay; lactam vs. hydroxamic acid derivatives
Allelopathy Weed suppression Ryegrass seedling bioassay

HMBOA-glc Dominance in Soil

In a comprehensive field study of cereal rye cover crop termination, HMBOA-glc and its aglycone HMBOA were identified as the dominant benzoxazinoid compounds in soil, with rhizosphere concentrations approximately 1000 times lower than in root tissues [1]. Notably, soil concentrations of HMBOA-glc and HMBOA increased above initial levels on the day following crop termination, whereas DIBOA-glc and DIMBOA were present at relatively low levels and the most toxic compounds APO, DIBOA, and DIMBOA were found at minimal concentrations [2].

Soil dominance
Class-level
HMBOA-glc dominant BX; increased post-termination
Relevant soil metabolite standard
Cereal rye field study; DIBOA-glc minimal
Cover crop allelopathy Soil metabolite profiling Rhizosphere chemistry

HMBOA D-glucoside Application Scenarios


Analytical Standard for LC-MS/MS Quantification

Given its identification as the dominant benzoxazinoid in cereal rye root tissues and post-termination soil (concentrations exceeding DIBOA-glc and DIMBOA in field studies) [5], HMBOA D-glucoside is essential as an authentic analytical standard for accurate LC-MS/MS or HPLC quantification in plant metabolomics, rhizosphere chemistry, and cover crop allelopathy research. Researchers quantifying benzoxazinoid profiles in maize, wheat, or rye cannot rely on DIMBOA-Glc as a surrogate standard.

Biosynthetic Pathway Reference Compound

Because HMBOA and its glucoside are not substrates for the N-hydroxylase that converts HBOA to DIBOA, nor are they accepted by the primary Hx-glucosyltransferases that generate DIBOA-Glc and DIMBOA-Glc [5], HMBOA D-glucoside serves as a critical reference compound for distinguishing the terminal HMBOA branch from the canonical DIMBOA pathway. This is particularly relevant for studies investigating Bx gene cluster function, enzyme specificity, or metabolic flux in Poaceae species [3].

Weak-Allelopathic Activity Control

With an allelopathic inhibition index of 10.9 versus 53.5 for DIMBOA in ryegrass seedling assays [5], HMBOA D-glucoside (via its aglycone HMBOA) functions as an appropriate weak-activity or negative control in comparative bioactivity screens. Researchers evaluating structure-activity relationships among benzoxazinoids require this compound to establish the baseline activity of lactam versus hydroxamic acid derivatives.

BNI Compound for Nitrogen Management Research

Although HMBOA exhibits moderate BNI activity (ED50 = 91 μM) and contributes only 2% to total maize root hydrophobic BNI activity, its equipotency to HDMBOA-β-glucoside (ED50 = 94 μM) and its presence as a stored root metabolite make it a relevant compound for comparative BNI screening and for understanding the spectrum of nitrification inhibitors naturally produced by cereal crops [5].

Application
Selection Property
Validation Focus
LC-MS/MS quantification
Dominant benzoxazinoid in soil/root
Method validation with authentic standard
Biosynthetic pathway reference
Terminal HMBOA branch marker
Enzyme specificity and flux studies
Allelopathy control
Weak-activity lactam glucoside
Baseline for structure-activity screens
BNI screening
Moderate nitrification inhibitor
Comparative BNI compound profiling

Technical Documentation Hub

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